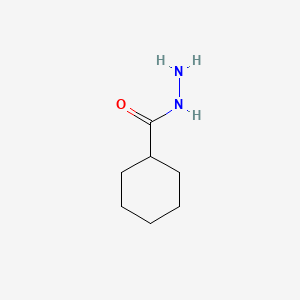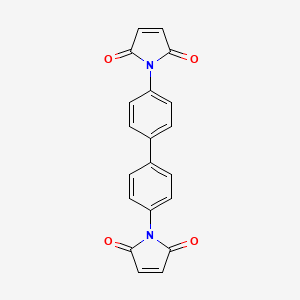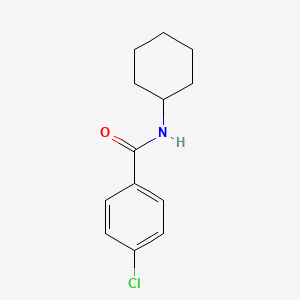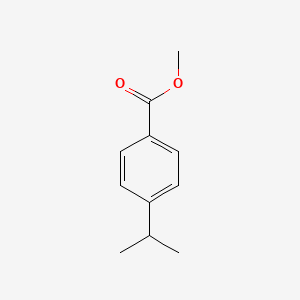
Cyclohexancarbohydrazid
Übersicht
Beschreibung
Cyclohexanecarbohydrazide is a compound with the molecular formula C7H14N2O . It has a molecular weight of 142.20 g/mol . The IUPAC name for this compound is cyclohexanecarbohydrazide .
Molecular Structure Analysis
The InChI code for Cyclohexanecarbohydrazide isInChI=1S/C7H14N2O/c8-9-7(10)6-4-2-1-3-5-6/h6H,1-5,8H2,(H,9,10) . The Canonical SMILES representation is C1CCC(CC1)C(=O)NN . Physical And Chemical Properties Analysis
Cyclohexanecarbohydrazide has a molecular weight of 142.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass is 142.110613074 g/mol and the monoisotopic mass is also 142.110613074 g/mol . The topological polar surface area is 55.1 Ų and it has a heavy atom count of 10 .Relevant Papers I found a paper titled “Chemistry and heterocyclization of carbohydrazides” that might be relevant . This paper discusses the synthesis of carbohydrazide derivatives and their applications in the synthesis of important heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
Cyclohexancarbohydrazid wird bei der Synthese von 1,3,4-Oxadiazol-Derivaten verwendet, die heterocyclische Verbindungen mit signifikanten biologischen Aktivitäten sind. Diese Derivate werden durch Kondensation von this compound und Schwefelkohlenstoff synthetisiert, was zu Verbindungen führt, die vielversprechende antibakterielle und antifungale Eigenschaften aufweisen .
Antibiotika
Die synthetisierten 1,3,4-Oxadiazol-Derivate aus this compound wurden auf ihre antimikrobielle Wirksamkeit getestet. Einige Derivate zeigen ein gutes biologisches Verhalten gegen sowohl grampositive als auch gramnegative Bakterien, was sie zu potenziellen Kandidaten für neue Antibiotika macht, insbesondere angesichts der Zunahme von Antibiotikaresistenz .
Pharmazeutische Anwendungen
In der medizinischen Chemie werden this compound-basierte Verbindungen auf ihr therapeutisches Potenzial untersucht. Sie werden zur Behandlung verschiedener Erkrankungen eingesetzt, darunter Pilzinfektionen, Entzündungen, Krebs und HIV, aufgrund ihrer bioaktiven molekularen Erkennungsfähigkeiten .
Elektrochemische Anwendungen
This compound-Derivate sind auch im Bereich der Elektrochemie relevant. Sie sind an der Synthese von zweidimensionalen Mangan-basierten Materialien beteiligt, die einzigartige physikalische, chemische und elektrochemische Eigenschaften aufweisen. Diese Materialien sind aufgrund ihres hohen Oberflächen-Volumen-Verhältnisses und der reichen Redoxzustände vorteilhaft für die Energiespeicherung und Katalyse .
Nanotechnologie
In der Nanowissenschaft spielt this compound eine wichtige Rolle bei der Herstellung von Nanokristallen. Diese Nanokristalle haben vielfältige Anwendungen aufgrund ihrer mesoskaligen Organisation und sind von Bedeutung für die Entwicklung von Geräten und Systemen im Nanobereich .
Supramolekulare Chemie
Die Verbindung spielt eine Rolle in der supramolekularen Chemie, wo sie zur Entwicklung von biologisch aktiven Molekülen auf Basis der molekularen Erkennung beiträgt. Dies ist entscheidend für die Herstellung komplexer Strukturen, die mit biologischen Systemen interagieren können .
Materialwissenschaft
This compound wird in der Materialwissenschaft für die Entwicklung und Synthese von fortschrittlichen Materialien verwendet. Seine Derivate können so angepasst werden, dass sie bestimmte Eigenschaften aufweisen, die für innovative Materialien benötigt werden, die in verschiedenen technologischen Anwendungen eingesetzt werden .
Umweltanwendungen
Schließlich werden this compound-basierte Materialien auf ihre Umweltanwendungen untersucht. Sie könnten eine Rolle bei der Bewältigung von Umweltproblemen spielen, indem sie zur Entwicklung von Materialien beitragen, die nachhaltig und umweltfreundlich sind .
Wirkmechanismus
Target of Action
Cyclohexanecarbohydrazide is a hydrazone derivative . Hydrazones are known for their diverse biological applications such as antimicrobial, antidiabetic, and trypanocidal activities . .
Mode of Action
It’s known that hydrazones, in general, possess an azomethine –nhn=ch group, which are considered as derivatives of aldehydes and ketones in which the oxygen atom has been replaced by the =nnh2 group . This structural feature may play a role in their interaction with biological targets.
Pharmacokinetics
It’s reported that the compound has high gastrointestinal absorption .
Result of Action
Cyclohexanecarbohydrazide has demonstrated antibacterial activity in vitro . It was found to be effective against both Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) . This suggests that the compound’s action results in the inhibition of bacterial growth.
Eigenschaften
IUPAC Name |
cyclohexanecarbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-9-7(10)6-4-2-1-3-5-6/h6H,1-5,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYREUUJFLHEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286460 | |
| Record name | Cyclohexanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38941-47-8 | |
| Record name | Cyclohexanecarbohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38941-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarbohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038941478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38941-47-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclohexanecarbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of cyclohexanecarbohydrazide derivatives impact their antibacterial activity?
A1: Studies indicate that the substituents on the phenyl ring of (E)-4-(substituted phenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide derivatives significantly influence their antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions (compounds 4f-j) exhibited good antibacterial activity with a zone of inhibition ranging from 21-25 mm. [] This suggests that modifications to these specific regions of the molecule can be further explored to optimize antibacterial potency and spectrum of activity.
Q2: Beyond antibacterial properties, have other applications of cyclohexanecarbohydrazide derivatives been explored?
A2: Yes, cyclohexanecarbohydrazide has been utilized in the synthesis of complex metal ligands. For example, it serves as a precursor to a quinquedentate ligand (L3-) formed by condensation with 2-(N,N-dimethylthiocarbamato)-5-methylisophthalaldehyde. [] This ligand, when complexed with palladium and acetate, forms a unique binuclear complex. This highlights the versatility of cyclohexanecarbohydrazide as a building block in coordination chemistry, potentially leading to applications in catalysis or materials science.
Q3: What insights into the structure of cyclohexanecarbohydrazide-containing molecules have been revealed through spectroscopic techniques?
A3: Various spectroscopic methods have been instrumental in characterizing cyclohexanecarbohydrazide derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, has been employed to confirm the structures of synthesized compounds, providing detailed information about the arrangement of atoms within the molecule. [, ] Additionally, Infrared (IR) spectroscopy has been used to identify characteristic functional groups present in these derivatives, further supporting their structural elucidation. [] These spectroscopic analyses provide crucial information for understanding structure-activity relationships and guiding further chemical modifications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Chloroanilino)methylidene]propanedinitrile](/img/structure/B1361501.png)












